Cas no 1422198-81-9 (5-Chloro-2-phenyloxazolo[5,4-B]pyridine)

5-Chloro-2-phenyloxazolo[5,4-b]pyridine is a heterocyclic compound featuring an oxazolopyridine core substituted with a chloro group at the 5-position and a phenyl ring at the 2-position. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical research. Its fused ring system enhances stability and reactivity, facilitating further functionalization for the development of bioactive molecules. The chloro substituent offers a versatile handle for cross-coupling reactions, while the phenyl group contributes to π-stacking interactions, beneficial in ligand design. This compound is particularly useful in medicinal chemistry for constructing targeted inhibitors or modulators due to its balanced lipophilicity and structural rigidity.
5-Chloro-2-phenyloxazolo[5,4-B]pyridine structure
1422198-81-9 structure
Product name:5-Chloro-2-phenyloxazolo[5,4-B]pyridine
CAS No:1422198-81-9
MF:C12H7ClN2O
Molecular Weight:230.64978146553
CID:4815840

5-Chloro-2-phenyloxazolo[5,4-B]pyridine 化学的及び物理的性質

名前と識別子

    • 5-CHLORO-2-PHENYLOXAZOLO[5,4-B]PYRIDINE
    • 5-chloro-2-phenyl-[1,3]oxazolo[5,4-b]pyridine
    • 5-Chloro-2-phenyloxazolo[5,4-B]pyridine
    • インチ: 1S/C12H7ClN2O/c13-10-7-6-9-12(15-10)16-11(14-9)8-4-2-1-3-5-8/h1-7H
    • InChIKey: CRLBMZLNWGKQII-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C2C(=N1)OC(C1C=CC=CC=1)=N2

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 16
  • 回転可能化学結合数: 1
  • 複雑さ: 245
  • トポロジー分子極性表面積: 38.9
  • XLogP3: 3.7

5-Chloro-2-phenyloxazolo[5,4-B]pyridine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A029199170-1g
5-Chloro-2-phenyloxazolo[5,4-b]pyridine
1422198-81-9 95%
1g
$585.00 2022-04-02

5-Chloro-2-phenyloxazolo[5,4-B]pyridine 関連文献

5-Chloro-2-phenyloxazolo[5,4-B]pyridineに関する追加情報

Comprehensive Overview of 5-Chloro-2-phenyloxazolo[5,4-B]pyridine (CAS No. 1422198-81-9)

5-Chloro-2-phenyloxazolo[5,4-B]pyridine (CAS No. 1422198-81-9) is a heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties and potential applications. This compound belongs to the oxazolopyridine family, a class of molecules known for their diverse biological activities. Researchers are particularly interested in its role as a building block for drug discovery, given its ability to interact with various biological targets.

The molecular structure of 5-Chloro-2-phenyloxazolo[5,4-B]pyridine features a chlorine substituent at the 5-position and a phenyl group at the 2-position, which enhances its reactivity and binding affinity. These modifications make it a valuable intermediate in the synthesis of more complex molecules. Recent studies have explored its potential in central nervous system (CNS) disorders, leveraging its ability to cross the blood-brain barrier. This aligns with current trends in neuroscience research, where small-molecule therapeutics are in high demand.

In the context of green chemistry, 5-Chloro-2-phenyloxazolo[5,4-B]pyridine has been investigated for its compatibility with sustainable synthesis methods. With growing environmental concerns, researchers are prioritizing eco-friendly catalysts and solvent-free reactions to minimize waste. This compound’s stability under mild conditions makes it a candidate for such applications, addressing the industry’s shift toward green manufacturing practices.

Another area of interest is the compound’s potential in cancer research. Preliminary studies suggest that derivatives of 5-Chloro-2-phenyloxazolo[5,4-B]pyridine may exhibit anti-proliferative effects against certain cancer cell lines. This has sparked discussions in precision medicine circles, where targeted therapies are increasingly favored. The compound’s structure-activity relationship (SAR) is being meticulously studied to optimize its efficacy and reduce off-target effects.

From a commercial perspective, 5-Chloro-2-phenyloxazolo[5,4-B]pyridine is available through specialized chemical suppliers and custom synthesis providers. Its CAS No. 1422198-81-9 serves as a critical identifier for procurement and regulatory compliance. Companies focusing on high-throughput screening often include this compound in their libraries due to its drug-like properties and versatility in medicinal chemistry.

In summary, 5-Chloro-2-phenyloxazolo[5,4-B]pyridine (CAS No. 1422198-81-9) represents a promising scaffold in modern chemical research. Its applications span drug development, agrochemical innovation, and sustainable chemistry, making it a subject of ongoing exploration. As the scientific community continues to uncover its potential, this compound is poised to play a pivotal role in addressing some of today’s most pressing challenges in healthcare and environmental sustainability.

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